3(2H)-Pyridazinethione, 6-mercapto-
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Overview
Description
3(2H)-Pyridazinethione, 6-mercapto- is a heterocyclic compound containing a pyridazine ring with a thiol group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinethione, 6-mercapto- typically involves the introduction of a thiol group into the pyridazine ring. One common method is the reaction of pyridazine derivatives with thiolating agents under controlled conditions. For example, the reaction of 6-chloropyridazine with thiourea in the presence of a base can yield 3(2H)-Pyridazinethione, 6-mercapto- through nucleophilic substitution .
Industrial Production Methods
Industrial production of 3(2H)-Pyridazinethione, 6-mercapto- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinethione, 6-mercapto- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3(2H)-Pyridazinethione, 6-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinethione, 6-mercapto- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt key biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: An antineoplastic agent used in the treatment of leukemia.
6-Mercaptohexanoic acid: Used in the production of specialized polymers and as a reducing agent in analytical chemistry
Uniqueness
3(2H)-Pyridazinethione, 6-mercapto- is unique due to its specific structure, which combines a pyridazine ring with a thiol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C4H2N2S2 |
---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
pyridazine-3,6-dithione |
InChI |
InChI=1S/C4H2N2S2/c7-3-1-2-4(8)6-5-3/h1-2H |
InChI Key |
NUSKYIUFKXODPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N=NC1=S |
Origin of Product |
United States |
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